molecular formula C14H11F2NO3S B124525 Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate CAS No. 113046-72-3

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Cat. No.: B124525
CAS No.: 113046-72-3
M. Wt: 311.31 g/mol
InChI Key: UUJUEXKIHKGFTH-UHFFFAOYSA-N
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Description

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate (hereafter referred to as Compound A) is a tricyclic fluoroquinolone derivative synthesized via acetylation and cyclization of ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate . This compound serves as a critical intermediate in the synthesis of prulifloxacin, a broad-spectrum antibacterial agent . Its structure features a fused thiazeto ring (a sulfur-containing heterocycle) at positions 1 and 3 of the quinolone core, a methyl group at position 1, and fluorine substitutions at positions 6 and 7, which are hallmarks of enhanced Gram-negative bacterial targeting in fluoroquinolones .

Properties

IUPAC Name

ethyl 6,7-difluoro-1-methyl-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3S/c1-3-20-14(19)11-12(18)7-4-8(15)9(16)5-10(7)17-6(2)21-13(11)17/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJUEXKIHKGFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439044
Record name Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
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Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

113046-72-3
Record name Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
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Record name Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
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Record name 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6,7-difluoro-1-methyl-4-oxo-, ethyl ester
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Preparation Methods

Gould-Jacob Quinolone Synthesis

This method involves the condensation of substituted anilines with dialkyl alkoxymethylenemalonates, followed by thermal cyclization to yield the 4-quinolone scaffold. For the target compound, 3-ethylamino-6,7-difluoroaniline reacts with diethyl ethoxymethylenemalonate under reflux conditions (150–160°C) to form the intermediate ethyl 6,7-difluoro-4-oxoquinoline-3-carboxylate . The reaction mechanism proceeds via an addition-elimination pathway, with cyclization driven by heat.

Conrad-Limpach Cyclization

Alternatively, the Conrad-Limpach method employs β-ketoesters and arylamines. Here, ethyl 3-ethylamino-4,5-difluorobenzoate reacts with ethyl acetoacetate in concentrated sulfuric acid at 250°C, yielding the 4-quinolone intermediate. This route offers higher regioselectivity for fluorinated derivatives due to the electron-withdrawing effects of fluorine atoms.

Thiazeto Ring Formation

The thiazeto[3,2-a]quinoline system is constructed via Biere and Seelen’s cyclization or Dieckmann condensation .

Biere and Seelen Cyclization

A Michael addition between methyl anthranilate derivatives and dimethylacetylene dicarboxylate forms an enamino ester intermediate. For the target compound, 6,7-difluoro-4-oxoquinoline-3-carboxylic acid reacts with acetylene dicarboxylate in DMF, followed by base-mediated cyclization (sodium hydride, 80°C) to form the thiazeto ring. The reaction achieves 75–85% yield under optimized conditions.

Dieckmann Condensation

Intramolecular cyclization of diesters using potassium tert-butoxide in toluene (reflux, 110°C) generates the thiazetoquinoline skeleton. For example, ethyl 3-(2-chloroethylcarbamoyl)-6,7-difluoro-4-oxoquinoline-3-carboxylate undergoes Dieckmann cyclization to yield the fused thiazeto ring, with yields reaching 70–78%.

Fluorination Strategies

Selective fluorination at the 6,7-positions is critical. Two primary methods are documented:

Direct Fluorination with Difluorochloromethane

A patent-based approach introduces fluorine via gas-phase reaction with difluorochloromethane (CF2_2HCl) in DMSO or DMF at 145–150°C. The quinoline intermediate is treated with CF2_2HCl in the presence of potassium carbonate and hydroxide, achieving >90% conversion.

Halogen Exchange (Halex Reaction)

Fluorine can replace chlorine or bromine atoms using KF or CsF in polar aprotic solvents (e.g., DMF, 120°C). This method is less common for the target compound but is viable for late-stage fluorination.

Esterification to Ethyl Carboxylate

The final step converts the carboxylic acid intermediate to the ethyl ester. 6,7-Difluoro-1-methyl-4-oxo-1H,4H-thiazeto[3,2-a]quinoline-3-carboxylic acid is refluxed with ethanol and sulfuric acid (Fisher esterification) or treated with ethyl iodide in the presence of a base (e.g., K2_2CO3_3). Yields typically exceed 85% after purification via recrystallization.

Optimized Synthetic Pathways

The table below compares key parameters for two dominant routes:

ParameterGould-Jacob + Biere-Seelen RouteConrad-Limpach + Dieckmann Route
Total Yield62%58%
Reaction Steps56
Key ReagentDiethyl ethoxymethylenemalonateEthyl acetoacetate
Fluorination Efficiency92%88%
Purification MethodColumn chromatographyRecrystallization

Challenges and Mitigation Strategies

  • Regioselectivity in Fluorination : Competing fluorination at undesired positions is minimized using sterically hindered bases (e.g., DBU).

  • Ester Hydrolysis : Premature hydrolysis of the ethyl ester is avoided by maintaining anhydrous conditions during cyclization.

  • Byproduct Formation : Side products from Michael addition are reduced by controlling reaction temperature (<80°C) and stoichiometry.

Recent Advancements

Recent patents disclose microwave-assisted cyclization (150°C, 30 min) to reduce reaction times by 40%. Additionally, flow chemistry techniques improve difluorochloromethane utilization by 20%, enhancing cost efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Antibacterial Activity

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate has been identified as having bactericidal properties . Research indicates that this compound exhibits activity against various bacterial strains, making it a candidate for the development of new antibiotics. The fluorinated structure enhances its interaction with bacterial targets, potentially leading to improved efficacy compared to non-fluorinated analogs .

Case Study: Bactericidal Efficacy

In a study evaluating the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus, results demonstrated significant inhibition of bacterial growth at low concentrations. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Antitumor Activity

The compound also shows promise in anticancer research . Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis in malignant cells through interference with cellular signaling pathways .

Case Study: Antitumor Effects

In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in reduced cell viability and increased rates of apoptosis. These findings suggest a potential role for this compound as a lead structure for developing new anticancer agents .

Pharmacological Insights

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with moderate solubility. Its bioavailability score suggests it can effectively reach systemic circulation upon administration .

Mechanism of Action

The mechanism by which Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of Compound A can be elucidated by comparing it to analogous fluoroquinolone derivatives. Below is a detailed analysis supported by data from synthetic and crystallographic studies:

Table 1: Structural and Functional Comparison

CAS No. Compound Name Key Structural Differences Similarity Score Biological/Industrial Relevance
71083-06-2 (Compound A) Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate Tricyclic system (thiazeto ring); methyl at position 1; difluoro at 6,7 Reference (1.00) Prulifloxacin intermediate
79660-46-1 Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Bicyclic (no thiazeto ring); trifluoro at 6,7,8 0.92 Broader-spectrum activity but higher toxicity
105404-65-7 Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate Cyclopropyl at position 1; piperazine at 7; monofluoro at 6 0.86 Enhanced pharmacokinetics (e.g., ciprofloxacin derivatives)
98349-25-8 Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclopropyl at position 1; difluoro at 6,7; bicyclic 0.84 Improved DNA gyrase inhibition
649550-97-0 Methyl 6-fluoro-1H-indole-3-carboxylate Indole core instead of quinolone; no thiazeto ring 0.82 Limited to Gram-positive targeting

Substituent Effects on Activity

  • Fluorine Substitutions : Compound A’s difluoro motif at positions 6 and 7 (vs. trifluoro in CAS 79660-46-1) balances antibacterial potency with reduced cytotoxicity, as excessive fluorination can impair solubility and increase metabolic instability .
  • N1 Substituent : The methyl group in Compound A (vs. cyclopropyl in CAS 105404-65-7) simplifies synthesis but may reduce DNA gyrase affinity, a trade-off for industrial scalability .

Crystallographic and Stability Data

The thiazeto ring’s puckering (as analyzed via Cremer-Pople coordinates ) likely influences crystal packing and stability, though further studies are needed.

Biological Activity

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate (commonly referred to as a derivative of prulifloxacin) is a compound with significant biological activity, particularly in the realm of antimicrobial agents. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H11F2NO3S
  • Molecular Weight : 311.30 g/mol
  • CAS Number : 113046-72-3
  • Structure : The compound features a thiazetoquinoline backbone with two fluorine atoms at the 6 and 7 positions and a carboxylate group.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogenic bacteria. This activity is particularly relevant in the context of rising antibiotic resistance.

The compound functions primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. By interfering with these processes, it effectively halts bacterial growth and replication.

In Vitro Studies

Several studies have been conducted to evaluate the efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL

These results suggest that the compound is particularly effective against Gram-positive bacteria, while also demonstrating activity against some Gram-negative strains.

Case Studies

  • Clinical Application : A case study published in Antimicrobial Agents highlighted the use of this compound in treating urinary tract infections caused by resistant strains of E. coli. Patients showed significant improvement within 48 hours of treatment initiation.
  • Resistance Mechanisms : Another study explored the resistance mechanisms employed by bacteria against this compound. It was found that efflux pumps were a significant factor in reduced susceptibility among certain strains.

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, caution is advised due to potential side effects such as gastrointestinal disturbances and allergic reactions.

Q & A

Q. What are the key synthetic routes for preparing Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate?

The compound is synthesized via cyclization and functionalization of precursor quinoline esters. A common approach involves:

  • N-propargylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, followed by a click reaction with azides under Sharpless conditions to form triazole intermediates .
  • Subsequent cyclocondensation with thiazeto ring-forming reagents (e.g., α-acetyl-N-arylhydrazonoyl chlorides) to yield the tricyclic thiazetoquinoline core .
  • Final esterification or decarboxylation steps to optimize solubility and stability .

Q. How can structural identity and purity of this compound be validated?

Methodological validation includes:

  • High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and fluorine integration .
  • X-ray crystallography for unambiguous confirmation of the tricyclic framework and stereochemistry, as demonstrated for analogous thiazetoquinolines .

Q. What are the primary safety considerations during laboratory handling?

  • Thermal hazards : Avoid ignition sources due to potential release of toxic gases (e.g., hydrogen fluoride, carbon monoxide) during decomposition .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and self-contained breathing apparatus in case of aerosol formation .
  • Storage : Keep in tightly sealed containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, ester vs. carboxylic acid groups) influence antimicrobial activity?

  • Fluorine positioning : 6,7-Difluoro substitution enhances bacterial DNA gyrase inhibition by improving lipophilicity and target binding, as seen in fluoroquinolone derivatives .
  • Ester vs. carboxylic acid : The ethyl ester improves cell permeability, while in vivo hydrolysis to the free acid enhances target engagement, as observed in analogs like NM394 .
  • Thiazeto ring rigidity : The fused thiazeto ring restricts conformational flexibility, potentially reducing off-target effects compared to non-tricyclic quinolones .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Re-evaluate assay conditions : Differences in bacterial strain susceptibility (e.g., Gram-negative vs. Gram-positive) and inoculum size can explain variability .
  • Impurity analysis : Byproducts from incomplete decarboxylation or ester hydrolysis (e.g., free carboxylic acid derivatives) may skew activity results; use HPLC-MS to quantify purity .
  • Computational modeling : Molecular docking studies (e.g., using E. coli gyrase structures) can reconcile discrepancies by predicting binding affinities of stereoisomers .

Q. How can synthetic yields be optimized for large-scale research applications?

  • Catalyst screening : Transition-metal catalysts (e.g., Cu(I) for click reactions) improve triazole formation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation rates, while reducing side reactions .
  • Microwave-assisted synthesis : Reduces reaction times for steps like N-propargylation, as demonstrated in related quinoline syntheses .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to DNA gyrase or topoisomerase IV .
  • Fluorescence quenching assays : Monitor displacement of ethidium bromide from DNA to assess intercalation potential .
  • Cryo-EM : Resolves structural changes in target enzymes upon inhibitor binding, as applied to fluoroquinolone analogs .

Data Contradiction and Reproducibility

Q. Why do some studies report divergent cytotoxicity profiles for this compound?

  • Cell line variability : Differences in membrane transporter expression (e.g., efflux pumps) affect intracellular concentrations .
  • Metabolic stability : Hepatic microsome assays reveal species-specific esterase activity, impacting hydrolysis rates and active metabolite levels .
  • Redox interference : Thiol-containing media (e.g., cysteine) may reduce the thiazeto ring, altering bioactivity; control for redox conditions .

Methodological Recommendations

  • For SAR studies, prioritize fluorine scan analogs (e.g., mono- vs. di-fluoro derivatives) to map electronic effects on gyrase inhibition .
  • Use synchrotron-based crystallography to resolve subtle conformational changes in the thiazetoquinoline core during target engagement .
  • Employ QSAR models incorporating Hammett constants and LogP values to predict antibacterial potency .

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